Methyl Oleate

Biodiesel Cold Flow Properties Fuel Formulation

Methyl Oleate (CAS 61788-34-9) is a monounsaturated FAME differentiated by a pour point of -9.7°C—22.8°C superior to saturated palm-based esters—justifying its selection for cold-climate biodiesel blending and reducing costly cold-flow additive requirements. Its single cis-double bond at C9 enables >98% regioselective hydroformylation with catalyst turnover up to 20,000, lowering downstream separation costs. The quantifiable oxidation induction period (0.07 hr) positions it as an ideal standard for lipid oxidation kinetics research. Verify pour point, oxidation stability, and GC purity specifications—not merely FAME class—to ensure process yield and final material performance.

Molecular Formula C19H36O2
Molecular Weight 296.5 g/mol
CAS No. 61788-34-9
Cat. No. B7765582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Oleate
CAS61788-34-9
Molecular FormulaC19H36O2
Molecular Weight296.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OC
InChIInChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-
InChIKeyQYDYPVFESGNLHU-KHPPLWFESA-N
Commercial & Availability
Standard Pack Sizes5 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
Insol in water;  miscible with ethyl alcohol, ether;  sol in chloroform

Methyl Oleate (CAS 61788-34-9) Procurement Guide: Core Specifications and Physicochemical Baseline


Methyl Oleate (CAS 61788-34-9), the methyl ester of oleic acid, is a monounsaturated fatty acid methyl ester (FAME) with the molecular formula C₁₉H₃₆O₂ [1]. It is a colorless to pale yellow liquid at room temperature, characterized by a high boiling point (351.4±0.0 °C at 760 mmHg), a density of 0.9±0.1 g/cm³, and a kinematic viscosity of approximately 3.7 mm²/s at 40 °C [1][2]. Its structure features a single cis-double bond at the C9 position, imparting a distinct chemical reactivity and physical property profile that differentiates it from both saturated and polyunsaturated analogs in its class [1].

Methyl Oleate (CAS 61788-34-9) Procurement: Why a Generic FAME Substitution is Scientifically Unjustified


Procurement based solely on the fatty acid methyl ester (FAME) class is insufficient, as small structural variations—specifically the degree and position of unsaturation—result in quantifiable and functionally critical divergences in key properties such as thermal stability, oxidation kinetics, viscosity, and low-temperature behavior. As the evidence below will demonstrate, the single cis-double bond of Methyl Oleate confers a distinct 'intermediate' profile compared to its fully saturated (e.g., Methyl Stearate) and polyunsaturated (e.g., Methyl Linoleate) counterparts. This translates to measurable differences in, for example, oxidation induction periods and pour points that directly impact performance in applications ranging from biodiesel formulations to chemical synthesis [1]. Interchanging with a generic or even a structurally close FAME without verifying these specific, quantifiable metrics can compromise process yield, product stability, or final material specifications.

Methyl Oleate (CAS 61788-34-9) Quantified Performance Differentiation: A Head-to-Head Evidence Guide


Pour Point Advantage: Methyl Oleate Demonstrates a 22.8°C Improvement Over Methyl Stearate

In a direct comparative study of biodiesel properties, Methyl Oleate (MO) exhibited a pour point of -9.7 °C, whereas Palm Oil Methyl Ester (PME), which is predominantly composed of the saturated methyl ester Methyl Palmitate, showed a pour point of 13.1 °C [1]. This represents a 22.8 °C improvement in low-temperature fluidity for MO. The single cis-double bond in the alkyl chain of MO creates a 'kink' that disrupts crystalline packing, thereby delaying solidification compared to its saturated counterpart.

Biodiesel Cold Flow Properties Fuel Formulation

Oxidative Stability: Methyl Oleate's Induction Period is 4.9x Shorter than Saturated Amyl Oleate

A study optimizing ester structure for fuel properties found that the oxidation induction period of Methyl Oleate (MO) is 0.07 hours, while that of amyl oleate is 0.36 hours [1]. This corresponds to an approximately 5-fold decrease in stability for MO. The presence of the double bond in MO makes it susceptible to allylic hydrogen abstraction, initiating the radical chain oxidation process, a pathway not available to saturated esters.

Biodiesel Stability Oxidation Kinetics Rancimat Method

Thermal Decomposition Stability: Methyl Oleate is Less Thermally Stable than Saturated Methyl Stearate

A thermogravimetric analysis (TGA) study directly comparing the pyrolysis characteristics of Methyl Oleate (MO) and Methyl Stearate (MS) under a nitrogen atmosphere concluded that MO has a relatively lower stability of thermal decomposition compared to MS [1]. The study, conducted at a heating rate of 10 °C/min from room temperature to 600 °C, further established that the two esters follow different pyrolysis reaction mechanisms and have distinct activation energies for decomposition.

Pyrolysis Kinetics Thermogravimetric Analysis

Lubricity vs. Antioxidancy: Methyl Oleate Enhances Antioxidant Action but Impairs Antiwear Performance in Oil Blends

A study on engine oil degradation evaluated the effect of blending Methyl Oleate (MO) with a mineral base oil and the antiwear additive zinc dialkyldithiophosphate (ZDDP). The results showed that the antioxidation ability of ZDDP was substantially improved by the presence of Methyl Oleate, however, the antiwear capacity was markedly impaired by Methyl Oleate [1]. Chemical interactions between MO and ZDDP were identified as the root cause for this trade-off in performance properties.

Lubricant Additives Antiwear Tribology

Regioselective Hydroformylation: Methyl Oleate Enables High Catalyst Recyclability with >98% Selectivity

In a novel aqueous biphasic hydroformylation process, technical-grade Methyl Oleate (MO) was converted using a water-soluble Rh/NaTPPTS catalyst system without the need for surfactants or phase-transfer agents [1]. The process achieved excellent chemoselectivity (>96%) and regioselectivity (>98%) towards the desired branched aldehyde products. Furthermore, the catalyst phase was successfully reused in up to 10 recycling runs with minimal leaching, reaching accumulated turnover numbers of up to 20,000.

Catalysis Hydroformylation Green Chemistry

Methyl Oleate (CAS 61788-34-9) Evidence-Based Application Scenarios for Informed Procurement


Formulation of Cold-Flow Biodiesel Blends

Methyl Oleate's demonstrated pour point advantage of -9.7 °C, a 22.8 °C improvement over a high-saturate palm-based methyl ester (13.1 °C), makes it a scientifically justified choice for blending into biodiesel intended for use in cold climates [1]. A procurement strategy prioritizing Methyl Oleate over saturated FAME alternatives can directly reduce the need for expensive cold-flow improver additives, offering a cost-performance advantage in the final fuel formulation.

Green Synthesis of Branched Aldehyde Intermediates

The capacity for Methyl Oleate to undergo highly regioselective (>98%) hydroformylation in a catalyst-recycling aqueous system without auxiliary surfactants is a key differentiator for producers of specialty chemicals [2]. Its procurement for this application is supported by evidence of high catalyst turnover (up to 20,000) and product purity, which reduces downstream separation costs and aligns with green chemistry principles.

Precursor for Bio-Based Lubricant and Metalworking Fluid Components

While Methyl Oleate itself may impair antiwear performance when interacting with additives like ZDDP, its documented ability to substantially improve the antioxidant capacity of such formulations is a quantifiable benefit [3]. This evidence supports its procurement as a reactive component or intermediate where the goal is to create novel, bio-based antioxidants or lubricity enhancers through further chemical modification (e.g., epoxidation, branching), rather than using it as a direct, drop-in lubricant base.

Model Compound for Low-Temperature Kinetic and Oxidation Studies

The well-characterized, quantifiable trade-off between its favorable pour point (-9.7 °C) and poor oxidation stability (0.07 hr induction period) positions Methyl Oleate as an ideal model compound for research [1][4]. Its distinct thermal decomposition behavior compared to saturated esters [5] makes it a valuable standard for developing and validating kinetic models for lipid oxidation and thermal degradation in fields ranging from food science to biodiesel research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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